molecular formula C15H20O4 B8615445 MFCD21594332

MFCD21594332

Cat. No.: B8615445
M. Wt: 264.32 g/mol
InChI Key: QFSCFTYEULQVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD21594332 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes to metals such as palladium, platinum, and rhodium. This ligand is notable for its ability to stabilize reactive metal centers while modulating catalytic activity in cross-coupling and hydrogenation reactions . The phosphine component provides strong σ-donor properties, while the alkene group contributes π-acceptance, creating a synergistic electronic environment that enhances catalytic efficiency . Its molecular architecture also allows for tunable steric effects, making it adaptable to diverse catalytic systems.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C15H20O4/c1-17-13-5-3-2-4-12(13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3

InChI Key

QFSCFTYEULQVAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCC3(CC2)OCCO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21594332 typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

MFCD21594332 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD21594332 involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD21594332’s utility, two structurally related ligands are analyzed: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).

Structural and Functional Comparisons

Property This compound Triphenylphosphine (PPh₃) 1,2-Bis(diphenylphosphino)ethane (dppe)
Denticity Multidentate (P and alkene sites) Monodentate Bidentate
Metal Binding Modes κ²-P,alkene or κ³-P,P,alkene κ¹-P κ²-P,P
Electronic Effects Balanced σ-donation/π-acceptance Strong σ-donor Moderate σ-donor
Catalytic Applications Cross-coupling, asymmetric hydrogenation Suzuki-Miyaura reactions Olefin hydrogenation, CO insertion
Solubility Moderate in polar aprotic solvents High in toluene, THF Low in water, high in dichloromethane
Synthetic Complexity High (multi-step synthesis) Low (commercially available) Moderate

Key Research Findings

  • Catalytic Efficiency : this compound outperforms PPh₃ in enantioselective hydrogenation due to its rigid framework, achieving >90% enantiomeric excess (ee) in α,β-unsaturated ester reductions. In contrast, PPh₃ requires additives to reach comparable selectivity .
  • Thermal Stability : this compound-metal complexes exhibit higher thermal stability (decomposition >200°C) than dppe complexes (<150°C), attributed to the alkene group’s π-backbonding stabilization .

Discussion of Comparative Advantages and Limitations

  • Advantages of this compound :
    • Enhanced Selectivity : The hybrid structure allows precise control over metal coordination geometry, critical for asymmetric catalysis .
    • Versatility : Compatible with both early and late transition metals, unlike dppe, which is primarily used with palladium and nickel .
  • Limitations :
    • Synthetic Cost : Multi-step synthesis increases production costs compared to commercially available ligands like PPh₃ .
    • Solubility Constraints : Requires polar solvents (e.g., DMF, acetonitrile), limiting compatibility with hydrophobic substrates .

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